2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate
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Overview
Description
2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate is a versatile chemical compound with a unique structure that enables its utilization in diverse scientific studies. This compound is particularly significant in the fields of drug discovery and material synthesis due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate typically involves the reaction of 2-methylquinoline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonate ester. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with various biological activities.
2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position.
3,4-Dimethoxybenzenesulfonate: A sulfonate ester with two methoxy groups on the benzene ring.
Uniqueness
2-Methylquinolin-8-yl 3,4-dimethoxybenzenesulfonate is unique due to the combination of the quinoline and sulfonate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 3,4-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-12-7-8-13-5-4-6-16(18(13)19-12)24-25(20,21)14-9-10-15(22-2)17(11-14)23-3/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUCSWFEYBSCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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